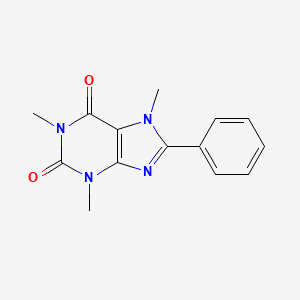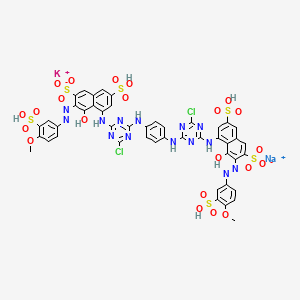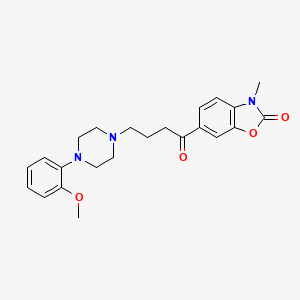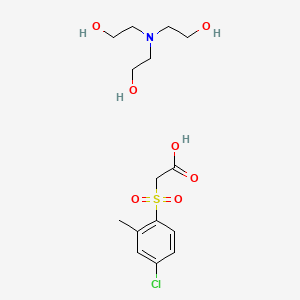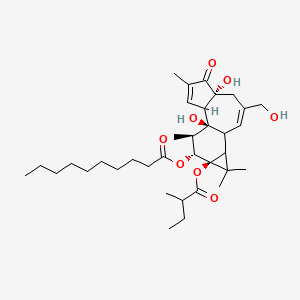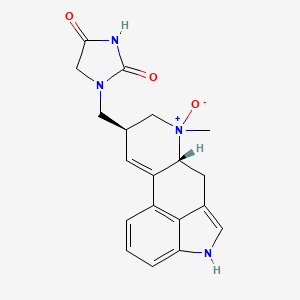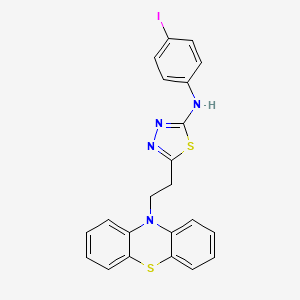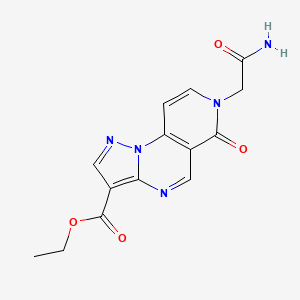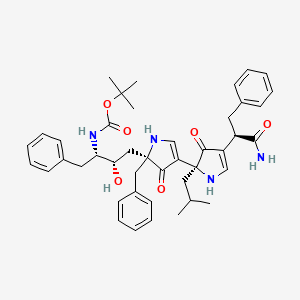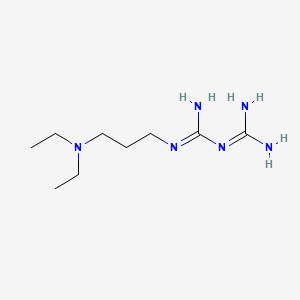
2-Propenoic acid, 1,1'-(2-(((1-oxo-2-propen-1-yl)oxy)methyl)-2-((((((1,3,3-trimethyl-5-(((3-((1-oxo-2-propen-1-yl)oxy)-2,2-bis(((1-oxo-2-propen-1-yl)oxy)methyl)propoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 1,1’-(2-(((1-oxo-2-propen-1-yl)oxy)methyl)-2-((((((1,3,3-trimethyl-5-(((3-((1-oxo-2-propen-1-yl)oxy)-2,2-bis(((1-oxo-2-propen-1-yl)oxy)methyl)propoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)methyl)-1,3-propanediyl) ester is a complex organic compound with multiple functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including esterification, amidation, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment and automation to maintain consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other esters and amides with comparable functional groups and structural features.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various research and industrial applications.
Properties
CAS No. |
101162-60-1 |
|---|---|
Molecular Formula |
C40H54N2O16 |
Molecular Weight |
818.9 g/mol |
IUPAC Name |
[2,2-bis(prop-2-enoyloxymethyl)-3-[[1,3,3-trimethyl-5-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]cyclohexyl]methylcarbamoyloxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C40H54N2O16/c1-10-29(43)51-20-39(21-52-30(44)11-2,22-53-31(45)12-3)26-57-35(49)41-19-38(9)17-28(16-37(7,8)18-38)42-36(50)58-27-40(23-54-32(46)13-4,24-55-33(47)14-5)25-56-34(48)15-6/h10-15,28H,1-6,16-27H2,7-9H3,(H,41,49)(H,42,50) |
InChI Key |
ZTGXBJGBQKUALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)C |
physical_description |
Liquid |
Related CAS |
102338-05-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



